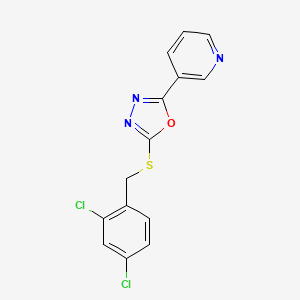

2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC15805013

Molecular Formula: C14H9Cl2N3OS

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl2N3OS |

|---|---|

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C14H9Cl2N3OS/c15-11-4-3-10(12(16)6-11)8-21-14-19-18-13(20-14)9-2-1-5-17-7-9/h1-7H,8H2 |

| Standard InChI Key | XXKIGMQANOIGJJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-((2,4-dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is C₁₅H₁₀Cl₂N₃OS, with a molecular weight of 365.24 g/mol. The core 1,3,4-oxadiazole ring is substituted at the 2-position with a thioether-linked 2,4-dichlorobenzyl group and at the 5-position with a pyridin-3-yl moiety. Key structural attributes include:

-

Electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzyl group, enhancing electrophilic reactivity .

-

Pyridinyl substitution, which facilitates π-π stacking interactions with biological targets such as enzymes and nucleic acids .

-

Thioether bridge, contributing to metabolic stability and membrane permeability .

Synthetic Methodologies

General Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of acylhydrazides or thiosemicarbazides under dehydrating conditions. For derivatives analogous to the target compound, common routes include:

Route 1: Cyclization of Thiosemicarbazides

Thiosemicarbazides (34) undergo oxidative desulfurization using hypervalent iodine reagents (e.g., iodobenzene and Oxone) to yield 2-amino-1,3,4-oxadiazoles (35) . Adapting this method, substituting the amine group with a 2,4-dichlorobenzylthio moiety could produce the target compound.

Route 2: Coupling with Acylhydrazides

Acylhydrazides (17) react with isocyanates (18) in the presence of propanephosphonic anhydride (T3P) to form 2-amino-1,3,4-oxadiazoles (19) . Introducing a 2,4-dichlorobenzylthio group via post-synthetic modification (e.g., alkylation) may yield the desired product.

Route 3: POCl₃-Mediated Cyclization

Arylhydrazides (51) react with carbon disulfide in alkaline medium, followed by treatment with POCl₃, to form 2,5-disubstituted-1,3,4-oxadiazoles (52–53) . This method is scalable and compatible with halogenated substituents.

Synthetic Optimization for the Target Compound

To synthesize 2-((2,4-dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole, the following optimized protocol is proposed:

-

Preparation of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol: React pyridine-3-carboxylic acid hydrazide with CS₂ in NaOH/EtOH, followed by acidification .

-

Alkylation with 2,4-dichlorobenzyl chloride: Treat the thiol intermediate with 2,4-dichlorobenzyl chloride in DMF using K₂CO₃ as a base .

-

Purification: Isolate the product via column chromatography (petroleum ether/ethyl acetate, 10:1).

Pharmacological Activities

Telomerase Inhibition

2-Chloropyridine-1,3,4-oxadiazole derivatives (e.g., 69–71) inhibit telomerase in gastric cancer cells (SGC-7901) with IC₅₀ values of 2.3–2.56 µM, outperforming ethidium bromide (IC₅₀ = 2.5 µM) . The dichlorobenzyl group may enhance binding to telomerase’s RNA component.

Thymidine Phosphorylase Inhibition

Hydroxyl-substituted 1,3,4-oxadiazoles (e.g., 82–84) inhibit thymidine phosphorylase 6–9 times more effectively than 7-deazaxanthine . The electron-deficient dichlorobenzyl group likely stabilizes enzyme interactions.

Antibacterial Activity

Trifluoromethylpyridine-1,3,4-oxadiazoles (e.g., 6a–6v) exhibit potent activity against Ralstonia solanacearum (EC₅₀ = 26.2 µg/mL) and Xanthomonas species (EC₅₀ = 7.2–10.11 µg/mL) . The 2,4-dichloro substitution pattern correlates with enhanced membrane disruption.

Structure-Activity Relationships (SAR)

Role of the Dichlorobenzyl Group

-

Electron-withdrawing effects: Chlorine atoms increase electrophilicity, facilitating interactions with nucleophilic enzyme residues .

-

Hydrophobicity: Enhances penetration into lipid bilayers and binding to hydrophobic enzyme pockets .

Impact of the Pyridinyl Moiety

-

π-π Stacking: The pyridine ring engages in stacking interactions with aromatic amino acids (e.g., Phe, Tyr) in target proteins .

-

Hydrogen bonding: The nitrogen atom coordinates with active-site residues, stabilizing inhibitor-enzyme complexes .

Comparative Analysis of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume